molecular formula C16H16ClNO3 B5191082 3-[(3-CHLORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-[(3-CHLORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5191082
M. Wt: 305.75 g/mol
InChI Key: DNSNXIZTHNIXQW-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]hept-5-ene backbone with two key functional groups: a carboxylic acid at position 2 and a substituted anilino carbonyl group at position 2. The anilino substituent is 3-chloro-2-methylphenyl, contributing to its unique steric and electronic properties. Synthesis of related bicycloheptene derivatives often involves Diels-Alder reactions, such as the cyclopentadiene-acrylic acid monomerization described in . The chloro-methyl group enhances lipophilicity and may influence bioactivity, particularly in antifungal applications, as seen in analogous fungicidal additives .

Properties

IUPAC Name

3-[(3-chloro-2-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-8-11(17)3-2-4-12(8)18-15(19)13-9-5-6-10(7-9)14(13)16(20)21/h2-6,9-10,13-14H,7H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNXIZTHNIXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptene structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Aniline Group: The chloro-substituted aniline group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the bicycloheptene’s position 3. Below is a comparative table:

Compound Name Substituent at Position 3 Molecular Formula Molar Mass (g/mol) Functional Groups Hazard Class (GHS) Primary Applications
3-[(3-Chloro-2-Methylanilino)Carbonyl]Bicyclo[2.2.1]Hept-5-Ene-2-Carboxylic Acid 3-Chloro-2-methylanilino carbonyl C₁₆H₁₅ClN₂O₃ 318.75 Carboxylic acid, amide, chloroalkyl Not specified Antifungal additives
3-[(Pyridin-3-Ylmethyl)Carbamoyl]Bicyclo[2.2.1]Hept-5-Ene-2-Carboxylic Acid Pyridin-3-ylmethyl carbamoyl C₁₅H₁₆N₂O₃ 272.30 Carboxylic acid, amide, pyridine Xi (Irritant) Research intermediates
3-[(Allylamino)Carbonyl]Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Allylamino carbonyl C₁₂H₁₆N₂O₃ 236.27 Carboxylic acid, amide, alkene Not classified Industrial synthesis
3-[(Tetrahydro-2-Furanylmethoxy)Carbonyl]Bicyclo[2.2.1]Hept-5-Ene-2-Carboxylic Acid Tetrahydrofuranmethyl ester C₁₅H₁₈O₅ 278.30 Carboxylic acid, ester, ether Not specified Polymer/pharmaceutical precursors
Diexo-3-Amino-Bicyclo[2.2.1]Hept-5-Ene-2-Carboxylic Acid Hydrochloride Amino (hydrochloride salt) C₈H₁₁NO₂·HCl 197.64 Carboxylic acid, amine, salt Not specified Chiral building blocks
Dibutyl 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylate Hexachloro, dibutyl ester C₁₇H₂₀Cl₆O₄ 501.07 Ester, chloroalkyl Not specified Insecticide formulations

Key Differences in Physicochemical Properties

  • Lipophilicity: The chloro-methylanilino group in the target compound increases hydrophobicity compared to the pyridinylmethyl analog, which has polar pyridine nitrogen . The tetrahydrofuran ester derivative (C₁₅H₁₈O₅) is more lipophilic than the hydrochloride salt (C₈H₁₁NO₂·HCl) due to esterification .
  • Reactivity: Allylamino-substituted compounds (e.g., C₁₂H₁₆N₂O₃) may undergo alkene-related reactions, such as polymerization or Michael additions, unlike the stable amide bond in the target compound .
  • Toxicity : The hexachloro-dibutyl ester (C₁₇H₂₀Cl₆O₄) likely exhibits higher ecotoxicity due to chlorine content, contrasting with the milder irritancy of the pyridinylmethyl analog .

Biological Activity

The compound 3-[(3-chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No: 488821-66-5) is a bicyclic organic compound characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClNO3C_{16}H_{16}ClNO_3, with a molecular weight of approximately 305.76 g/mol. The presence of a chlorinated aromatic ring and a bicyclic structure contributes to its biological properties.

The biological activity of 3-[(3-chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, which may result in various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth.

Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial effects of structurally related compounds, revealing that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The exact mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to 3-[(3-chloro-2-methylanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can induce apoptosis in various cancer cell lines. For instance, one study reported that treatment with a related bicyclic compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, suggesting potential for further development as an anticancer agent.

Data Summary

Property Value
Molecular FormulaC16H16ClNO3
Molecular Weight305.76 g/mol
CAS Number488821-66-5
Antimicrobial ActivityYes (specific bacteria)
Anticancer ActivityYes (various cell lines)

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